molecular formula C21H17NO B1586018 (4-Bromophenyl)diphenylphosphine oxide CAS No. 5525-40-6

(4-Bromophenyl)diphenylphosphine oxide

Cat. No.: B1586018
CAS No.: 5525-40-6
M. Wt: 299.4 g/mol
InChI Key: PHBAXBAJPLNXRV-UHFFFAOYSA-N
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Description

(4-Bromophenyl)diphenylphosphine oxide is a useful research compound. Its molecular formula is C21H17NO and its molecular weight is 299.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that phosphine oxides, such as (4-bromophenyl)diphenylphosphine oxide, are often used as ligands in transition metal catalysis . This suggests that the compound may interact with various transition metals in its role as a ligand.

Mode of Action

It has been reported that diphenylphosphine oxide groups can be incorporated into a multi-resonance core to develop a thermally activated delayed fluorescence emitter . This indicates that this compound may interact with its targets by participating in resonance structures and contributing to fluorescence emission.

Biochemical Pathways

Given its potential role in transition metal catalysis , it may be involved in various biochemical reactions catalyzed by these metals.

Result of Action

It has been reported that a compound incorporating a diphenylphosphine oxide group achieved pure green emission and a nonplanar structure . This suggests that this compound may contribute to these properties when incorporated into similar compounds.

Biological Activity

(4-Bromophenyl)diphenylphosphine oxide (BDPO) is a phosphine oxide compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

BDPO has the molecular formula C₁₈H₁₄BrOP and a molecular weight of 357.18 g/mol. Its structure features two phenyl rings attached to a phosphorus atom, which is also bonded to an oxygen atom through a double bond. The presence of the bromine atom enhances its reactivity, making it a valuable compound in organic synthesis and catalysis.

Enzyme Inhibition

BDPO has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. These enzymes play a crucial role in drug metabolism, and their inhibition can significantly affect pharmacokinetics and drug interactions. The compound's lipophilicity, indicated by Log P values ranging from 3.13 to 4.79, suggests good bioavailability characteristics, allowing it to penetrate biological membranes effectively.

Toxicological Studies

Toxicity assessments indicate that BDPO exhibits low acute toxicity. In studies involving oral administration to rats, no mortality was observed at doses up to 5000 mg/kg, establishing an LD50 greater than this threshold. Dermal exposure studies also reported an LD50 of over 2000 mg/kg . However, at higher doses (750 mg/kg), some adverse effects were noted, including increased liver and kidney weights, indicating potential systemic toxicity at elevated levels.

The biological activity of BDPO is attributed to its ability to coordinate with transition metals, influencing their electronic properties and reactivity. This coordination can enhance catalytic cycles in various reactions, making BDPO a potential ligand in metal-catalyzed processes . Its phosphine oxide group (P=O) can interact with metal ions, while the bulky diphenyl groups provide steric effects that influence reaction pathways.

Applications in Research

BDPO's unique structural features make it suitable for several applications:

  • Catalysis : As a ligand in metal-catalyzed reactions, BDPO can facilitate various organic transformations.
  • Organic Synthesis : The bromo substituent allows for nucleophilic displacement reactions, enabling the introduction of new functional groups into organic molecules.
  • Material Science : Its aromatic character suggests potential use in developing flame retardants or components for optoelectronic devices.

Comparative Analysis with Similar Compounds

The following table compares BDPO with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Diphenylphosphine oxideC₁₈H₁₅OPLacks bromine; simpler structure
Phenylphosphine oxideC₁₃H₁₅OPContains fewer aromatic rings; less steric hindrance
(4-Methylphenyl)diphenylphosphine oxideC₁₉H₁₈OPMethyl group substitution affects reactivity

Uniqueness : The bromine atom in BDPO enhances its reactivity compared to similar compounds, allowing for specific interactions in catalysis and biological systems that other derivatives may not possess.

Study on Cytochrome P450 Inhibition

A recent study evaluated the inhibitory effects of BDPO on CYP1A2 and CYP2C19 enzymes using human liver microsomes. The results demonstrated that BDPO significantly reduced enzyme activity in a dose-dependent manner. This finding highlights the potential for BDPO to affect drug metabolism pathways.

Application in Catalytic Reactions

In another study focusing on palladium-catalyzed coupling reactions involving BDPO as a ligand, researchers achieved high yields of functionalized products. The presence of the bromine substituent was found to facilitate oxidative addition processes crucial for successful catalysis .

Properties

IUPAC Name

1-bromo-4-diphenylphosphorylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrOP/c19-15-11-13-18(14-12-15)21(20,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYBTUUJXASDIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5525-40-6
Record name (4-Bromophenyl)diphenylphosphine Oxide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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